![molecular formula C12H16O2Si B15170077 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol CAS No. 918495-58-6](/img/structure/B15170077.png)
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-yl chain, which is further connected to a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with a suitable benzene derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where the bromoalkyne is reacted with a benzene derivative under the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the alkyne and trimethylsilyl groups can undergo various chemical transformations. These interactions can modulate biological activities and chemical reactivity, making the compound useful in different applications .
Comparison with Similar Compounds
- 3-(Trimethylsilyl)prop-2-yn-1-ol
- 1-(Trimethylsilyl)-1-propyne
- 3-Trimethylsilyl-2-propyn-1-ol
Comparison: 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol is unique due to the presence of both hydroxyl groups on the benzene ring and the trimethylsilyl-prop-2-yn-1-yl chain.
Properties
CAS No. |
918495-58-6 |
|---|---|
Molecular Formula |
C12H16O2Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2-(3-trimethylsilylprop-2-ynyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)8-4-5-10-9-11(13)6-7-12(10)14/h6-7,9,13-14H,5H2,1-3H3 |
InChI Key |
DJSOKUSTBAPOIS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)

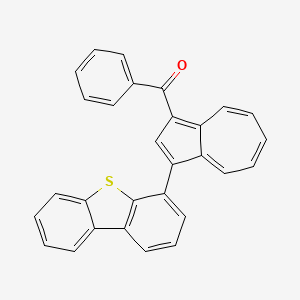
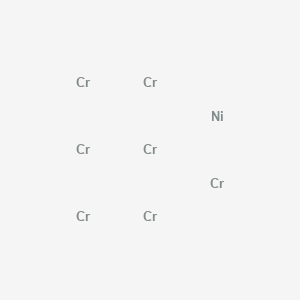
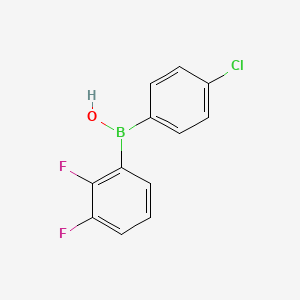
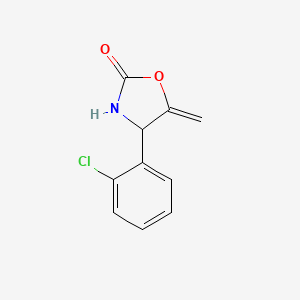
![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
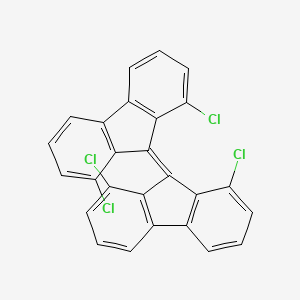
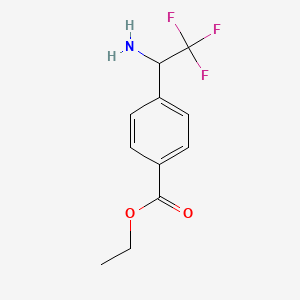
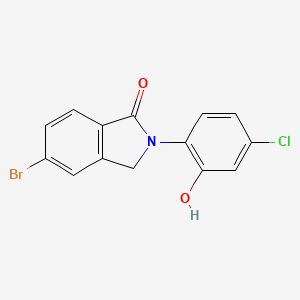

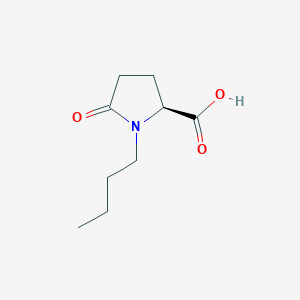
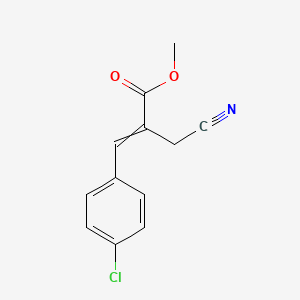
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
